molecular formula C24H23N5O2S B4935237 N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B4935237
M. Wt: 445.5 g/mol
InChI Key: SGMLADDQWGIQLR-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the synthesis of a benzotriazole derivative through the reaction of 4-methylphenylamine with sodium nitrite and hydrochloric acid, followed by the addition of sodium azide.

    Carbamothioylation: The benzotriazole derivative is then reacted with thiophosgene to introduce the carbamothioyl group.

    Coupling with Propoxybenzamide: The final step involves coupling the carbamothioylated benzotriazole with 4-propoxybenzamide under specific conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-naphthamide
  • 4-methoxy-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-nitrobenzamide

Uniqueness

N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide stands out due to its specific propoxybenzamide moiety, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[[2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-3-14-31-20-11-6-17(7-12-20)23(30)26-24(32)25-18-8-13-21-22(15-18)28-29(27-21)19-9-4-16(2)5-10-19/h4-13,15H,3,14H2,1-2H3,(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMLADDQWGIQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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